6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Description
6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine moiety. The core structure’s versatility allows substitutions at positions 2, 3, and 6, enabling modulation of biological targets such as tubulin, tumor necrosis factor-alpha (TNF-α), and adenosine receptors. This article focuses on structurally related compounds and their comparative pharmacological profiles.
Properties
CAS No. |
338991-70-1 |
|---|---|
Molecular Formula |
C26H23NS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-trityl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-21-17-19-28-25(21)20-27/h1-15,17,19H,16,18,20H2 |
InChI Key |
CEJDAUDGCKNHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CS2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-thiopheneethylamine and formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be related to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Key Derivatives and Activities:
- Structural Insights: The 3-cyano group is critical for tubulin binding, as its removal reduces activity by >100-fold . 6-Methoxy/ethoxycarbonyl substituents enhance solubility and antiproliferative potency, with IC₅₀ values in the nanomolar range against leukemia and colon cancer cells . 2-(Trimethoxyanilino) derivatives mimic colchicine’s pharmacophore, enabling competitive binding at the tubulin interface .
TNF-α Inhibitors
6-Substituted derivatives also inhibit TNF-α production, a cytokine implicated in inflammatory diseases:
- Mechanistic Notes: Derivatives with bulky 6-substituents (e.g., benzyl) show enhanced bioavailability and sustained TNF-α suppression in arthritic models . Modifications at position 3 (e.g., ethoxycarbonyl) improve metabolic stability without compromising activity .
Anti-inflammatory Agents
| Substituents | Activity vs. Aspirin | Reference |
|---|---|---|
| 3-Ethoxycarbonyl, 6-benzyl | 2x analgesic potency; 3x anti-inflammatory efficacy |
- Pharmacokinetics : Rapid absorption (Tmax = 30 min) and short half-life (3 hrs) make it suitable for acute inflammation management .
Anti-mycobacterial Agents
3D-QSAR studies reveal carboxamide derivatives as promising anti-tubercular agents:
| Substituents (Position) | Activity Prediction | Reference |
|---|---|---|
| 2,6-Disubstituted carboxamides | High CoMFA/CoMSIA correlation (anti-mycobacterial) |
- Design Strategy : Hydrophobic groups at position 6 enhance membrane penetration, while carboxamides at position 3 optimize target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
